molecular formula C19H19N5O5S2 B2933521 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921470-10-2

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2933521
CAS No.: 921470-10-2
M. Wt: 461.51
InChI Key: GCMVIWKCLCMZFE-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiazole-containing acetamides, characterized by a central thiazole ring substituted with a urea linkage to a 2-methoxyphenyl group and an acetamide moiety linked to a 4-sulfamoylphenyl group. Its molecular formula is C₁₉H₁₈N₄O₄S₂ (molecular weight: 454.5 g/mol).

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S2/c1-29-16-5-3-2-4-15(16)23-18(26)24-19-22-13(11-30-19)10-17(25)21-12-6-8-14(9-7-12)31(20,27)28/h2-9,11H,10H2,1H3,(H,21,25)(H2,20,27,28)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMVIWKCLCMZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

Structural Characteristics

The compound features:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Ureido Group : Capable of forming hydrogen bonds, enhancing biological interactions.
  • Aromatic Substituents : Including a methoxyphenyl group which may improve lipophilicity and bioavailability.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer Properties : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have documented cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, indicating potential use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEfficacy against various bacterial strains
Enzyme InhibitionPotential to inhibit specific enzyme pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and ureido groups may interact with enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanisms : The structural components may disrupt bacterial cell wall synthesis or function.

Case Studies

  • Anticancer Efficacy : A study involving thiazole derivatives indicated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of the methoxyphenyl group was noted to enhance this effect due to improved membrane permeability.
  • Antimicrobial Testing : Another investigation tested various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties. The compound's structure was linked to its ability to penetrate bacterial membranes.

Synthesis Pathways

The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves several steps:

  • Formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea.
  • Creation of the ureido linkage by reacting the thiazole intermediate with an isocyanate derivative.
  • Final coupling with an appropriate aniline derivative to yield the target compound.

Table 2: Synthetic Route Overview

StepDescription
Thiazole FormationReaction of α-haloketone with thiourea
Ureido Linkage FormationReaction with isocyanate
Final CouplingCoupling with aniline derivative

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substituent variations:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide (Target Compound) 2-Methoxyphenylurea, 4-sulfamoylphenylacetamide C₁₉H₁₈N₄O₄S₂ 454.5
N-(3-Chloro-4-fluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide 3-Chloro-4-fluorophenylacetamide C₁₉H₁₆ClFN₄O₃S 434.9
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide 4-Trifluoromethoxyphenylacetamide C₂₀H₁₇F₃N₄O₄S 466.4
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide 4-Chlorophenylurea, thiazol-2-ylacetamide C₁₅H₁₂ClN₅O₂S₂ 393.9
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 4-Methoxyphenylacetamide, 2-aminophenylsulfanyl C₁₅H₁₆N₂O₂S 300.4

Key Observations :

  • The thiazol-2-yl substitution in reduces steric bulk but may limit solubility due to increased hydrophobicity.
Antimicrobial Activity

Thiazole-acetamide derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • MIC Values Against Bacterial Strains: Analogs with m-tolyl or 3,4-dimethylphenoxy groups (e.g., compounds 107b, 107e in ) show MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli. The 4-sulfamoylphenyl group in the target compound may enhance Gram-negative activity due to improved membrane penetration .
Anti-Inflammatory and Anti-Exudative Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21 in ) exhibit anti-exudative activity comparable to diclofenac sodium (reference drug at 8 mg/kg).
  • The methoxyphenylurea group in the target compound may synergize with sulfamoylphenyl to inhibit cyclooxygenase (COX) pathways .

Critical Analysis of Substituent Effects

Substituent Advantages Limitations
4-Sulfamoylphenyl Enhanced solubility, H-bond donor/acceptor Potential metabolic instability
2-Methoxyphenylurea Improved COX-2 selectivity Reduced bioavailability due to steric bulk
Trifluoromethoxy Increased lipophilicity (CNS penetration) Higher synthesis cost
Thiazol-2-yl Coordination ability (metal-binding drugs) Limited thermal stability

Q & A

Q. What are the recommended synthetic routes for 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via a multi-step approach involving:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux in polar aprotic solvents (e.g., THF or DMF) .
  • Step 2: Ureido group introduction using 2-methoxyphenyl isocyanate, with reaction efficiency dependent on temperature (60–80°C) and catalytic bases like triethylamine .
  • Step 3: Acetamide coupling with 4-sulfamoylphenylamine via EDC/HOBt-mediated activation in anhydrous DCM .
    Critical Conditions:
  • Solvent purity (anhydrous DMF/THF) to prevent hydrolysis.
  • Strict temperature control during ureido formation to avoid side reactions .
  • Use of DMAP as a catalyst for coupling reactions to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what specific structural features do they confirm?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons), methoxyphenyl group (δ 3.8 ppm for -OCH3), and sulfamoyl moiety (δ 7.6–8.1 ppm for aromatic protons adjacent to -SO2NH2) .
  • IR Spectroscopy: Identify urea C=O stretches (~1650–1700 cm⁻¹) and acetamide N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with sulfur and chlorine atoms (if present) .
  • X-ray Crystallography (if available): Resolve spatial arrangement of the thiazole-ureido-acetamide scaffold .

Q. What in vitro models are appropriate for initial biological screening of this compound’s activity?

Methodological Answer:

  • Anti-inflammatory Activity: LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination) .
  • Anticancer Screening: NCI-60 cell line panel for cytotoxicity profiling, with IC50 values compared to reference drugs like cisplatin .
  • Enzyme Inhibition: Kinase assays (e.g., EGFR or COX-2 inhibition) using fluorescence-based protocols (e.g., ADP-Glo™) .
  • Dosage: Typically 10–100 µM ranges, with DMSO as a vehicle (≤0.1% final concentration) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors for thiazole cyclization to reduce reaction time and improve yield .
  • Microwave-Assisted Synthesis: Accelerate ureido formation (30 minutes at 100°C vs. 12 hours conventional) .
  • Purification: Use of preparative HPLC with C18 columns (MeCN/H2O gradient) to isolate >98% pure product .
  • Scalability: Replace hazardous solvents (e.g., DCM) with eco-friendly alternatives (e.g., cyclopentyl methyl ether) .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for thiazole-containing analogs of this compound?

Methodological Answer:

  • Analog Design: Systematic substitution of the methoxyphenyl group (e.g., -Cl, -F, -CF3) or sulfamoyl moiety (e.g., methylsulfonyl) .
  • 3D-QSAR Modeling: CoMFA/CoMSIA studies to correlate electronic (e.g., Hammett σ) and steric parameters with activity .
  • Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (urea C=O) and hydrophobic regions (thiazole ring) .
  • In Silico Docking: Glide or AutoDock to predict binding to targets like EGFR (PDB ID: 1M17) .

Q. How should contradictory results between in vitro and in vivo pharmacological data be systematically investigated?

Methodological Answer:

  • Bioavailability Check: Measure plasma/tissue concentrations via LC-MS/MS to confirm compound exposure in vivo .
  • Metabolite Profiling: Identify active/inactive metabolites using hepatic microsome assays .
  • Dose-Response Re-evaluation: Adjust in vivo dosing (e.g., 10–50 mg/kg IP/PO) to match in vitro IC50 values .
  • Mechanistic Studies: Use knockout mice or siRNA silencing to validate target engagement in vivo .

Q. What safety protocols are critical during handling of this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Spill Management: Neutralize acidic/basic residues with sand or vermiculite before disposal .
  • Storage: Desiccated at –20°C under argon to prevent hydrolysis .

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